

Application Notes and Protocols for the Synthesis of Isocomplestatin

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Compound of Interest		
Compound Name:	Isocomplestatin	
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Introduction

Isocomplestatin, the (S)-atropisomer of complestatin, is a complex macrocyclic peptide that, along with its natural counterpart, has garnered significant interest due to its potential as an anti-HIV agent. These molecules inhibit HIV entry into host cells by disrupting the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. The synthesis of **isocomplestatin** represents a formidable challenge in organic chemistry, primarily due to the strained 16-membered biaryl macrocycle and the control of atropisomerism.

Initial research suggested that **isocomplestatin** was a naturally occurring atropisomer of complestatin. However, subsequent stereochemical revision by Zhu and coworkers in 2005 established that the originally isolated "**isocomplestatin**" was, in fact, identical to complestatin. [1][2][3] The true **isocomplestatin**, the (S)-atropisomer, was identified as an unnatural product, which in some synthetic routes is the exclusive or major product.[1][2]

This document provides detailed protocols for the synthesis of **isocomplestatin**, focusing on the key macrocyclization strategies developed by the research groups of Boger and Zhu. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthetic Strategies



Two primary strategies have emerged for the construction of the **isocomplestatin** core, differing in the method of the key macrocyclization step:

- Palladium-Mediated Intramolecular Larock Indole Synthesis (Boger Synthesis): This
 approach utilizes a powerful palladium-catalyzed annulation to form the indole ring and the
 16-membered macrocycle simultaneously. The atroposelectivity of this reaction can be
 influenced by the reaction conditions and the nature of the protecting groups.[4][5]
- Palladium-Mediated Intramolecular Suzuki Coupling (Zhu Synthesis): This strategy employs a Suzuki coupling to form the biaryl bond and close the macrocycle. Notably, this method has been reported to exclusively yield the unnatural (S)-atropisomer, **isocomplestatin**.[2]

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of **isocomplestatin**, primarily based on the methodologies developed by Boger and coworkers, which provide a well-documented route to both atropisomers.

Protocol 1: Synthesis of the Macrocyclic Precursor for Larock Cyclization

The synthesis of the linear peptide precursor is a multi-step process involving standard peptide couplings and the introduction of specialized building blocks. The following is a representative protocol for the final coupling step to assemble the precursor for the key macrocyclization.

Table 1: Reagents and Materials for Final Peptide Coupling



Reagent/Material	Molecular Weight (g/mol)	Amount	Molar Equiv.
Amine Precursor	-	100 mg	1.0
Carboxylic Acid Precursor	-	1.2 eq	1.2
HATU	380.23	1.2 eq	1.2
HOAt	136.11	1.2 eq	1.2
N,N- Diisopropylethylamine (DIPEA)	129.24	3.0 eq	3.0
N,N- Dimethylformamide (DMF)	73.09	5 mL	-

Procedure:

- To a solution of the amine precursor (100 mg, 1.0 eq) in anhydrous DMF (5 mL) at 0 °C under an argon atmosphere, add the carboxylic acid precursor (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq).
- Add DIPEA (3.0 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution, water, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel to afford the linear macrocyclization precursor.

Protocol 2: Intramolecular Larock Indole Synthesis for Macrocyclization

This key step simultaneously forms the indole ring and the 16-membered macrocycle. The ratio of atropisomers ((R)-complestatin vs. (S)-**isocomplestatin**) is sensitive to the reaction conditions. The conditions described here are representative and may be optimized to favor the desired (S)-atropisomer.

Table 2: Reagents and Materials for Larock Macrocyclization

Reagent/Material	Molecular Weight (g/mol)	Amount	Molar Equiv.
Linear Precursor	-	50 mg	1.0
Palladium(II) Acetate (Pd(OAc)2)	224.50	0.2 eq	0.2
Triphenylphosphine (PPh3)	262.29	0.4 eq	0.4
Sodium Carbonate (Na2CO3)	105.99	3.0 eq	3.0
N-Methyl-2- pyrrolidone (NMP)	99.13	10 mL	-

Procedure:

- To a solution of the linear precursor (50 mg, 1.0 eq) in NMP (10 mL) in a microwave-safe vessel, add Pd(OAc)2 (0.2 eq), PPh3 (0.4 eq), and Na2CO3 (3.0 eq).
- Seal the vessel and heat the reaction mixture in a microwave reactor at 130 °C for 1-2 hours.
- Monitor the formation of the macrocyclic products by LC-MS.



- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
- Concentrate the solution under reduced pressure.
- The resulting atropisomers are then separated by preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to isolate the (S)-atropisomer (isocomplestatin).

Table 3: Summary of Yields for Key Macrocyclization Step

Synthetic Route	Key Reaction	Atropisomer Ratio (R:S)	Combined Yield	Reference
Boger, 2010	Larock Indole Synthesis	4:1	89%	[4]
Zhu, 2005	Suzuki Coupling	Exclusive S	63%	[2]

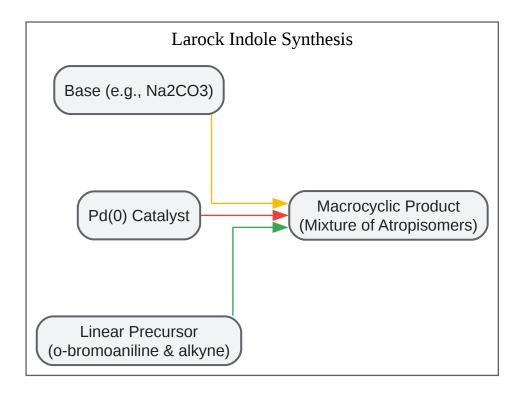
Note: The Boger synthesis primarily targets the natural (R)-atropisomer, but the (S)-atropisomer is also obtained. The Zhu synthesis is reported to be highly selective for the (S)-atropisomer.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of **isocomplestatin**.







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